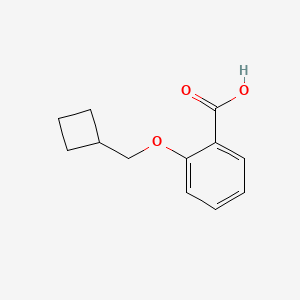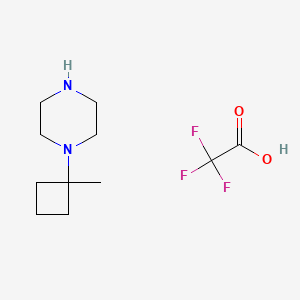
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid typically involves the reaction of 1-(1-Methylcyclobutyl)piperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and quality. The use of advanced equipment and techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Applications De Recherche Scientifique
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological systems and processes.
Industry: It can be used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid include other piperazine derivatives and trifluoroacetic acid derivatives. Examples include:
1-(1-Methylcyclobutyl)piperazine: A related compound without the trifluoroacetic acid component.
Trifluoroacetic acid: The parent compound of the trifluoroacetic acid component.
Uniqueness
This compound is unique due to its combination of piperazine and trifluoroacetic acid moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require the characteristics of both components.
Propriétés
Formule moléculaire |
C11H19F3N2O2 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
1-(1-methylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2.C2HF3O2/c1-9(3-2-4-9)11-7-5-10-6-8-11;3-2(4,5)1(6)7/h10H,2-8H2,1H3;(H,6,7) |
Clé InChI |
USFMURZMBQAWIF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


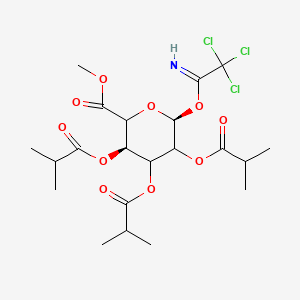

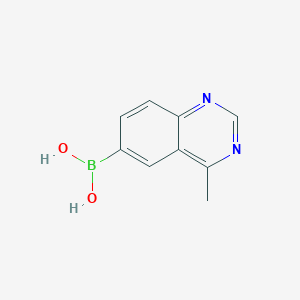
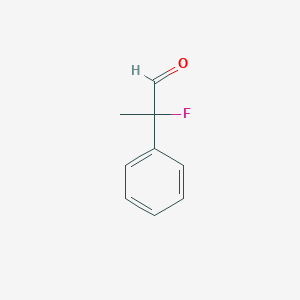
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)


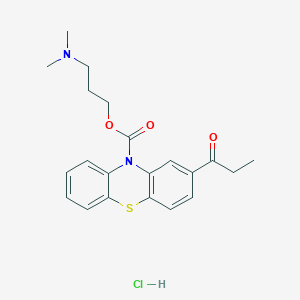
![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

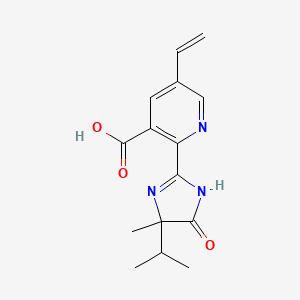
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
